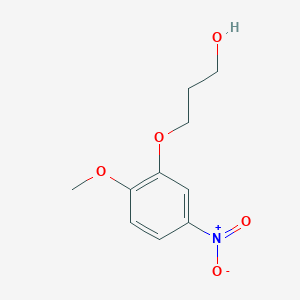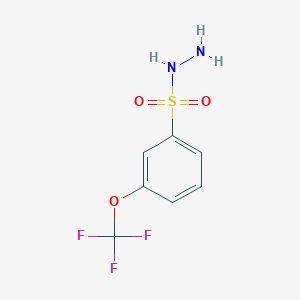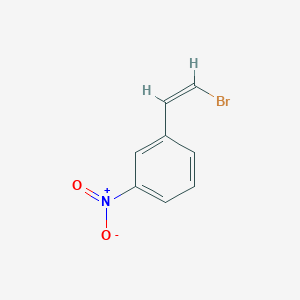
L-Tryptophan (indole-2-13c)
描述
L-Tryptophan (indole-2-13C) is a stable isotope-labeled compound of L-Tryptophan, an essential amino acid. The indole ring of this compound is labeled with carbon-13, a non-radioactive isotope of carbon. This labeling is particularly useful in various scientific research applications, including metabolic studies and nuclear magnetic resonance (NMR) spectroscopy .
作用机制
Target of Action
L-Tryptophan-13C, an isotopic analogue of L-Tryptophan , is an essential amino acid required for protein synthesis . It undergoes extensive and complex metabolism along several pathways, resulting in many bioactive molecules acting in various organs through different action mechanisms . The primary targets of L-Tryptophan-13C are the enzymes involved in its metabolism, the metabolites themselves, and their receptors . These targets represent potential therapeutic targets, which are the subject of dynamic research .
Mode of Action
L-Tryptophan-13C interacts with its targets to produce a variety of bioactive molecules. It is metabolized via three pathways: the indole pathway in bacteria, and the kynurenine and serotonin pathways in mammalian cells . The interaction of L-Tryptophan-13C with these pathways results in the production of many bioactive molecules that significantly affect mammalian physiology, including gastrointestinal functions, immunity, metabolism, and the nervous system .
Biochemical Pathways
L-Tryptophan-13C is involved in several significant biochemical pathways. In the gastrointestinal tract, L-Tryptophan metabolism can follow three significant pathways, all of which are influenced by the gut microbiota: the kynurenine pathway in both immune and epithelial cells, the serotonin production pathway in enterochromaffin cells, and direct transformation by the gut microbiota of L-Tryptophan into several molecules, including ligands of the aryl hydrocarbon receptor . These pathways and their downstream effects play a crucial role in maintaining health and preventing disease .
Pharmacokinetics
L-Tryptophan is known to be well-absorbed and widely distributed throughout the body, where it undergoes extensive metabolism to produce a variety of bioactive molecules .
Result of Action
The action of L-Tryptophan-13C results in the production of many bioactive molecules that significantly affect mammalian physiology, including gastrointestinal functions, immunity, metabolism, and the nervous system . Disruptions in L-Tryptophan metabolism are reported in several neurological, metabolic, psychiatric, and intestinal disorders , indicating the importance of this compound’s action in maintaining health.
Action Environment
The action of L-Tryptophan-13C is influenced by various environmental factors, including the presence of gut microbiota, which plays a significant role in L-Tryptophan metabolism . The gut microbiota can influence the metabolism of L-Tryptophan-13C, affecting the production of bioactive molecules and, consequently, its action, efficacy, and stability .
生化分析
Biochemical Properties
L-Tryptophan-13C participates in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the biosynthesis of L-Tryptophan in organisms like Escherichia coli and Saccharomyces cerevisiae . The interactions of L-Tryptophan-13C in these biochemical reactions are complex and involve multiple steps.
Cellular Effects
L-Tryptophan-13C has significant effects on various types of cells and cellular processes. For instance, it has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The exact cellular effects of L-Tryptophan-13C can vary depending on the specific cell type and context.
Molecular Mechanism
The molecular mechanism of L-Tryptophan-13C involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact molecular mechanisms through which L-Tryptophan-13C exerts its effects are complex and can vary depending on the specific biochemical pathway and cellular context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of L-Tryptophan-13C can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . The specific temporal effects of L-Tryptophan-13C can vary depending on the experimental conditions and the specific biochemical pathway being studied.
Dosage Effects in Animal Models
The effects of L-Tryptophan-13C can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses. The specific dosage effects of L-Tryptophan-13C can vary depending on the specific animal model and experimental conditions.
Metabolic Pathways
L-Tryptophan-13C is involved in several metabolic pathways. This includes interactions with various enzymes and cofactors. For instance, it is involved in the kynurenine, serotonin, and indole pathways . These pathways can also influence metabolic flux or metabolite levels.
Transport and Distribution
L-Tryptophan-13C is transported and distributed within cells and tissues . This includes interactions with various transporters or binding proteins. The specific mechanisms of transport and distribution of L-Tryptophan-13C can vary depending on the specific cell type and biochemical pathway.
Subcellular Localization
The subcellular localization of L-Tryptophan-13C can influence its activity or function . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles. The specific subcellular localization of L-Tryptophan-13C can vary depending on the specific cell type and biochemical pathway.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Tryptophan (indole-2-13C) typically involves the incorporation of carbon-13 into the indole ring of L-Tryptophan. One common method is the chemical synthesis route, where the indole ring is constructed with carbon-13 labeled precursors. This process often involves multiple steps, including the formation of the indole ring and subsequent attachment of the amino acid side chain .
Industrial Production Methods
Industrial production of L-Tryptophan (indole-2-13C) can also be achieved through microbial fermentation. Metabolic engineering of microorganisms such as Escherichia coli allows for the incorporation of carbon-13 into the metabolic pathways, leading to the production of labeled L-Tryptophan. This method is advantageous due to its cost-effectiveness and environmental sustainability .
化学反应分析
Types of Reactions
L-Tryptophan (indole-2-13C) undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form compounds such as indole-3-acetic acid.
Reduction: The carbonyl group in the side chain can be reduced to form alcohols.
Substitution: The amino group can participate in substitution reactions to form derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions
Major Products
Indole-3-acetic acid: Formed through oxidation.
Tryptophol: Formed through reduction.
N-acyltryptophan: Formed through substitution reactions
科学研究应用
L-Tryptophan (indole-2-13C) has a wide range of applications in scientific research:
Chemistry: Used in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace the metabolic pathways of tryptophan.
Medicine: Utilized in research on serotonin synthesis and its role in neurological disorders.
Industry: Applied in the production of labeled compounds for pharmaceutical research
相似化合物的比较
Similar Compounds
L-Tryptophan (indole-3-13C): Another labeled form of L-Tryptophan with the carbon-13 isotope in a different position.
L-Tryptophan (indole-d5): Labeled with deuterium instead of carbon-13.
L-Tyrosine (phenyl-13C6): Another amino acid labeled with carbon-13
Uniqueness
L-Tryptophan (indole-2-13C) is unique due to its specific labeling at the indole-2 position, which provides distinct advantages in tracing metabolic pathways and studying molecular interactions. Its stable isotope labeling makes it particularly valuable in NMR spectroscopy and other analytical techniques .
属性
IUPAC Name |
(2S)-2-amino-3-(1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/t9-/m0/s1/i6+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVBCDIJIAJPQS-XJBDPXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=[13CH]N2)C[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[(4-fluorophenyl)methyl]-N-methylprop-2-enamide](/img/structure/B3085475.png)



![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(2-(hydroxymethyl)piperidin-1-yl)methanone](/img/structure/B3085517.png)

![1-[4-(Trifluoromethyl)phenyl]but-1-en-3-one](/img/structure/B3085522.png)

![N-[(4-chlorophenyl)methyl]oxan-4-amine](/img/structure/B3085528.png)



